

5-Bromoisophthalonitrile: A Technical Overview for Chemical Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromoisophthalonitrile*

Cat. No.: *B065692*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromoisophthalonitrile**, a key chemical intermediate. The document details its molecular structure, physicochemical properties, and synthesis, and discusses its applications as a versatile building block in the synthesis of more complex molecules.

Core Molecular and Physical Data

5-Bromoisophthalonitrile, also known as 5-bromobenzene-1,3-dicarbonitrile, is an aromatic compound with the chemical formula $C_8H_3BrN_2$.^[1] Its structure features a benzene ring substituted with a bromine atom at position 5 and two nitrile groups at positions 1 and 3.^[1] This arrangement of functional groups makes it a valuable precursor in various chemical reactions.

Property	Value	Source(s)
Molecular Formula	$C_8H_3BrN_2$	[1]
Molecular Weight	~207.03 g/mol	[1]
CAS Number	160892-07-9	[1]
Appearance	White to yellowish solid	[1]
Synonyms	5-Bromobenzene-1,3-dicarbonitrile	[1]

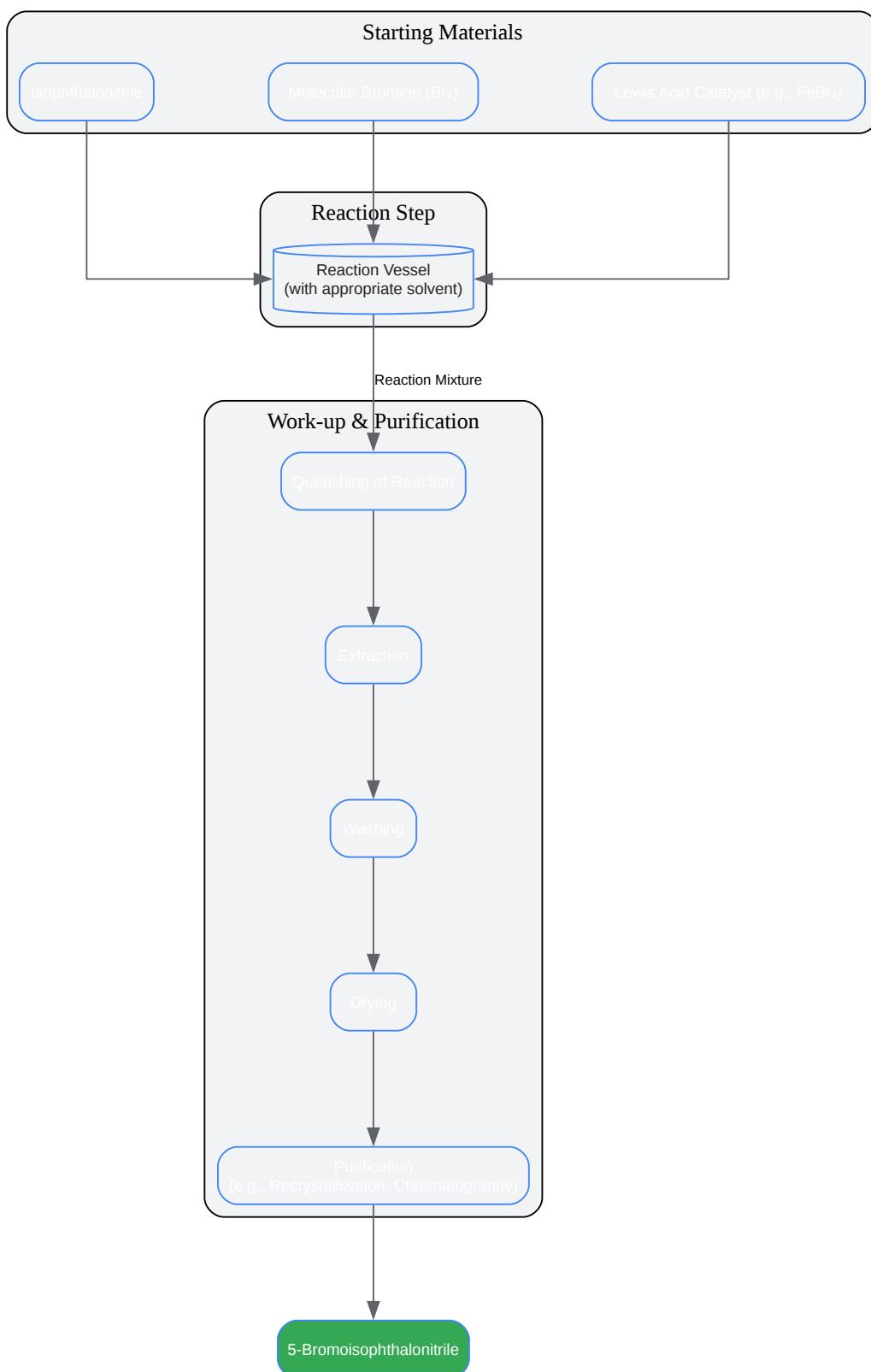
Synthesis of 5-Bromoisophthalonitrile

The primary route for the synthesis of **5-Bromoisophthalonitrile** is through the electrophilic bromination of isophthalonitrile.^[1] While specific, detailed industrial protocols are proprietary, the common laboratory-scale and industrial methods are outlined below.

General Synthesis Routes:

- Direct Bromination: This method involves the reaction of isophthalonitrile with molecular bromine (Br_2) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr_3) or aluminum chloride (AlCl_3).^[1]
- N-Bromosuccinimide (NBS) Bromination: A safer alternative to using molecular bromine, this method employs N-Bromosuccinimide as the brominating agent.^[1] The reaction is often carried out in a polar solvent and can be facilitated by the presence of an acid catalyst.^[1]
- Sandmeyer Reaction: This route is applicable if starting from an appropriately substituted aniline precursor.^[1]

A generalized workflow for the synthesis of **5-Bromoisophthalonitrile** via direct bromination is depicted below.

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A generalized workflow for the synthesis of **5-Bromoisophthalonitrile**.

Reactivity and Applications

The chemical structure of **5-Bromoisophthalonitrile** provides multiple reactive sites, making it a highly versatile intermediate in organic synthesis.[1]

- **Nitrile Groups:** The two nitrile (-C≡N) groups can undergo various transformations, including reduction to amines or nucleophilic addition.[1]
- **Bromine Atom:** The bromine atom is susceptible to a range of metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, as well as nucleophilic aromatic substitutions.[1]

This dual reactivity allows for the synthesis of a wide array of complex organic molecules, with potential applications in the development of pharmaceuticals and agrochemicals, and in materials science.[1]

Biological Activity and Signaling Pathways

Based on available scientific literature, **5-Bromoisophthalonitrile** is primarily utilized as a chemical intermediate. There is currently no published research detailing its specific biological activity or its direct involvement in any signaling pathways. Its value in drug discovery and development lies in its role as a building block for synthesizing larger, more complex molecules that may possess biological activity.[2][3] For instance, derivatives of other bromo- and nitrile-containing aromatic compounds have been investigated for their potential as anti-proliferative agents and enzyme inhibitors.[2] However, any biological evaluation would be performed on the final, more complex molecules synthesized from **5-Bromoisophthalonitrile**, rather than on the intermediate itself.

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